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Compound of Interest

Compound Name: Aplaviroc

Cat. No.: B1665140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of AK602, also known as Aplaviroc. Aplaviroc is a small molecule

inhibitor of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of R5-

tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. While its clinical

development was halted due to concerns of hepatotoxicity, its potent anti-HIV activity and

unique mechanism of action continue to make it a subject of scientific interest.

Chemical Structure and Properties
Aplaviroc (IUPAC name: 4-(4-{[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-

triazaspiro[5.5]undecan-9-yl]methyl}phenoxy)benzoic acid) is a synthetic organic compound

with a complex heterocyclic structure.[1] Its chemical identity and key properties are

summarized in the tables below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1665140?utm_src=pdf-interest
https://www.benchchem.com/product/b1665140?utm_src=pdf-body
https://www.benchchem.com/product/b1665140?utm_src=pdf-body
https://www.benchchem.com/product/b1665140?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6245477/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name

4-(4-{[(3R)-1-butyl-3-[(R)-

cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-

triazaspiro[5.5]undecan-9-

yl]methyl}phenoxy)benzoic acid[1]

Synonyms AK-602, GSK-873140, GW873140[2]

CAS Number 461443-59-4[2]

Chemical Formula C₃₃H₄₃N₃O₆[1]

SMILES
CCCCN1C(=O)--INVALID-LINK----INVALID-

LINK--O[2]

InChI

InChI=1S/C33H43N3O6/c1-2-3-19-36-

30(38)28(29(37)24-7-5-4-6-8-24)34-

32(41)33(36)17-20-35(21-18-33)22-23-9-13-

26(14-10-23)42-27-15-11-25(12-16-

27)31(39)40/h9-16,24,28-29,37H,2-8,17-

22H2,1H3,(H,34,41)(H,39,40)/t28-,29-/m1/s1[1]

InChIKey GWNOTCOIYUNTQP-FQLXRVMXSA-N[1]

Property Value Source

Molecular Weight 577.72 g/mol [1]

State Solid DrugBank Online

Water Solubility (Predicted) 0.0233 mg/mL ALOGPS

logP (Predicted) 3.77 ALOGPS

pKa (Strongest Acidic)

(Predicted)
4.3 Chemaxon

pKa (Strongest Basic)

(Predicted)
7.94 Chemaxon

Solubility in DMSO 200 mg/mL (with ultrasonic) MedchemExpress.com
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Mechanism of Action: CCR5 Antagonism
Aplaviroc is a non-competitive, allosteric antagonist of the CCR5 receptor.[2] This means it

binds to a site on the receptor that is distinct from the binding site of the natural chemokine

ligands (like RANTES/CCL5) and the HIV-1 envelope glycoprotein gp120. This binding induces

a conformational change in the CCR5 receptor, preventing its interaction with gp120 and

thereby blocking the entry of R5-tropic HIV-1 into the host cell. The signaling pathway below

illustrates this mechanism.

HIV-1 Virion

Host Cell (e.g., T-cell)

Aplaviroc (AK602)

gp120 CD4 Receptor
1. Binding

CCR5 Co-receptor
3. Co-receptor Binding

CCR5 (Inactive
Conformation)Entry Blocked

2. Conformational Change
   in gp120

Cell Interior
4. Viral Fusion & Entry

Aplaviroc
Binds allosterically

Click to download full resolution via product page

Caption: HIV-1 entry and its inhibition by Aplaviroc.

Biological Activity
Aplaviroc has demonstrated potent in vitro activity against a broad range of R5-tropic HIV-1

isolates, with IC₅₀ values in the sub-nanomolar to low nanomolar range.
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Assay Type Target/Virus IC₅₀ / Kᵢ Reference

Anti-HIV-1 Activity R5-tropic HIV-1 0.1 - 0.6 nM --INVALID-LINK--

CCR5 Binding (Kᵢ) Human CCR5 2.9 nM

[Aplaviroc

hydrochloride (AK602

hydrochloride)

Experimental Protocols
A variety of in vitro assays are utilized to characterize the activity of CCR5 antagonists like

Aplaviroc. A commonly used method is the calcium mobilization assay, which measures the

ability of a compound to block the intracellular calcium flux induced by a CCR5 agonist.

Calcium Mobilization Assay Protocol
This protocol provides a general framework for assessing the antagonist activity of a compound

at the CCR5 receptor using a fluorescence-based calcium mobilization assay.
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Start

1. Culture CCR5-expressing cells
(e.g., CHO-K1 or HEK293)

2. Harvest and seed cells
into a 96-well plate

3. Load cells with a calcium-sensitive dye
(e.g., Fluo-4 AM)

4. Incubate to allow dye uptake

5. Wash cells to remove excess dye

6. Add Aplaviroc (or test compound)
at various concentrations

7. Incubate with compound

8. Add a CCR5 agonist
(e.g., RANTES/CCL5)

9. Measure fluorescence intensity
(kinetic read on FLIPR or FlexStation)

10. Analyze data to determine IC₅₀ values

End

Click to download full resolution via product page

Caption: Workflow for a Calcium Mobilization Assay.
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Detailed Steps:

Cell Preparation:

Culture a cell line stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293).

Harvest the cells and seed them into a 96-well black-walled, clear-bottom microplate at an

appropriate density. Allow cells to adhere overnight.

Dye Loading:

Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4

AM, and an anion-exchange inhibitor like probenecid to prevent dye leakage.

Remove the culture medium from the cells and add the dye-loading solution.

Incubate the plate at 37°C for approximately 1 hour in the dark.

Compound Incubation:

Wash the cells with an assay buffer to remove extracellular dye.

Add serial dilutions of Aplaviroc or other test compounds to the wells.

Incubate the plate for a specified period (e.g., 15-30 minutes) to allow the compound to

interact with the receptors.

Agonist Stimulation and Measurement:

Place the plate into a fluorescence microplate reader (e.g., FLIPR or FlexStation)

equipped with an automated liquid handling system.

Initiate fluorescence reading to establish a baseline.

Inject a CCR5 agonist (e.g., RANTES/CCL5) at a concentration that elicits a submaximal

response (EC₈₀).
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Continue to measure the fluorescence intensity kinetically for a few minutes to capture the

calcium flux.

Data Analysis:

The increase in fluorescence intensity corresponds to the intracellular calcium

concentration.

Determine the inhibitory effect of Aplaviroc by comparing the agonist-induced calcium flux

in the presence and absence of the compound.

Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Development and Hepatotoxicity
Aplaviroc underwent Phase II and III clinical trials for the treatment of HIV-1 infection.

However, these trials were terminated prematurely due to a higher-than-expected incidence of

severe hepatotoxicity.[3] The mechanism of this liver injury is not fully understood but is thought

to be idiosyncratic. This adverse effect ultimately led to the discontinuation of its clinical

development.

Conclusion
AK602 (Aplaviroc) is a potent and specific CCR5 antagonist with significant anti-HIV-1 activity.

While its clinical development was halted, it remains a valuable research tool for studying

CCR5 biology and HIV-1 entry mechanisms. The information and protocols provided in this

guide are intended to support further scientific investigation into this and other related

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6245477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6245477/
https://www.bu.edu/flow-cytometry/files/2010/10/Calcium-Flux-Protocol.pdf
https://www.abcam.com/ps/products/228/ab228555/documents/ab228555%20Fluo-4%20Assay%20Kit%20(Calcium)%20v1a%20(website).pdf
https://www.benchchem.com/product/b1665140#ak602-aplaviroc-chemical-structure-and-properties
https://www.benchchem.com/product/b1665140#ak602-aplaviroc-chemical-structure-and-properties
https://www.benchchem.com/product/b1665140#ak602-aplaviroc-chemical-structure-and-properties
https://www.benchchem.com/product/b1665140#ak602-aplaviroc-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665140?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

